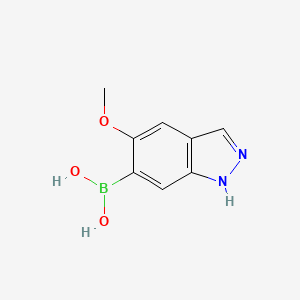(5-Methoxy-1H-indazol-6-yl)boronic acid
CAS No.: 2304635-77-4
Cat. No.: VC4247886
Molecular Formula: C8H9BN2O3
Molecular Weight: 191.98
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2304635-77-4 |
|---|---|
| Molecular Formula | C8H9BN2O3 |
| Molecular Weight | 191.98 |
| IUPAC Name | (5-methoxy-1H-indazol-6-yl)boronic acid |
| Standard InChI | InChI=1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) |
| Standard InChI Key | GURZLTUJYQZTAS-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(C=C1OC)C=NN2)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of (5-methoxy-1H-indazol-6-yl)boronic acid is C₈H₉BN₂O₃, with a molecular weight of 191.98 g/mol . The indazole core consists of a bicyclic structure with two adjacent nitrogen atoms, while the boronic acid group (-B(OH)₂) at position 6 enables participation in cross-coupling reactions. The methoxy (-OCH₃) substituent at position 5 influences electronic properties, enhancing solubility and modulating reactivity .
Key Structural Attributes:
-
Indazole Ring: A fused benzene-pyrazole system providing rigidity and π-conjugation.
-
Boronic Acid Group: Facilitates Suzuki-Miyaura cross-coupling reactions critical for carbon-carbon bond formation .
-
Methoxy Substituent: Electron-donating effects stabilize intermediates during synthesis .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies in DMSO-d₆ reveal distinct signals for aromatic protons (δ 7.3–8.3 ppm), the methoxy group (δ 3.8 ppm), and boronic acid protons (δ 6.6–7.5 ppm) . The ¹³C NMR spectrum confirms aromatic carbons (δ 110–145 ppm) and the methoxy carbon (δ 55 ppm) .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates . A representative route involves:
-
Iodination: 6-Bromo-1H-indazole is iodinated at position 3 using iodine and potassium hydroxide .
-
Suzuki Coupling: The iodinated intermediate reacts with a boronic ester (e.g., (4-methoxy-1H-indazol-6-yl)boronic acid) in the presence of Pd(dppf)Cl₂ and cesium carbonate .
-
Purification: Column chromatography yields the final product with >95% purity .
Example Reaction:
Key Intermediates and Conditions
Physicochemical Properties
Physical State and Solubility
Applications in Medicinal Chemistry and Drug Development
Role in Anticancer Agent Synthesis
Indazole derivatives exhibit potent antiproliferative activity. For instance, compound 2f (a related indazole-boronic acid analog) demonstrated IC₅₀ values of 0.23–1.15 μM against breast cancer (4T1) cells by inducing apoptosis via caspase-3 activation and Bcl-2 suppression . The boronic acid moiety enhances target binding affinity, making it a valuable pharmacophore .
Enzyme Inhibition
The compound serves as an intermediate in synthesizing inhibitors for monoamine oxidase-B (MAO-B) and neuronal nitric oxide synthase (nNOS), leveraging its ability to form reversible covalent bonds with enzyme active sites .
Future Directions and Research Opportunities
Targeted Drug Delivery
Functionalization of the boronic acid group could enable conjugation to nanoparticles for site-specific drug delivery, minimizing off-target effects .
Catalytic Applications
Exploration in asymmetric catalysis using chiral indazole-boronic acid complexes may unlock novel synthetic routes for enantioselective reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume